molecular formula C6H12O18P4 · 4NH4 B1155521 D-myo-Inositol-2,3,4,5-tetraphosphate (ammonium salt)

D-myo-Inositol-2,3,4,5-tetraphosphate (ammonium salt)

Cat. No. B1155521
M. Wt: 568.2
InChI Key: KRZTUVJTLXCHGE-CZKBEOFPSA-N
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Description

D-myo-Inositol-2,3,4,5-tetraphosphate (Ins(2,3,4,5)-P4) is a member of the inositol phosphate (InsP) family of molecules that play a critical role as small, soluble second messengers in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)-P3, more commonly referred to as IP3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate. Binding of Ins(1,4,5)-P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium.

Scientific Research Applications

Interaction with Cations and Self-assembly

D-myo-Inositol-2,3,4,5-tetraphosphate and its derivatives, like myo-inositol hexakisphosphate (InsP6), interact significantly with cations. These interactions are crucial for understanding the molecule's function in eukaryotic cells. InsP6 is known to strongly associate with simple inorganic and organic ammonium cations in solutions, influencing phosphorous storage in plants and the formation of slightly soluble salts in soils. The coordination chemistry of this molecule with cations and organic amines is fundamental to the self-assembly process in the formation of polynuclear complexes and solid phases (Kremer et al., 2020).

Inhibition of Iron-Gall-Ink Corrosion

Myo-inositol phosphates, including derivatives of D-myo-Inositol-2,3,4,5-tetraphosphate, have been synthesized to prevent iron-gall-ink decay in cellulose items. The synthesized phosphates demonstrated comparable effectiveness to phytic acid dodecasodium salt in preserving historical documents and artifacts from deterioration (Šala et al., 2006).

Ion-Exchange Behavior

The ion-exchange behavior of myo-inositol phosphates, including D-myo-Inositol-2,3,4,5-tetraphosphate, presents intriguing properties. For instance, their retention order during ion-exchange chromatography is not strictly related to the charge on the ion. Additionally, retention is greatly dependent on the eluent metal cation, with these phosphates showing a higher affinity for alkali metals compared to quaternary ammonium ions. This unique behavior is essential for separating these compounds and understanding their interaction in biological systems (Shelor et al., 2015).

Quantitative Analysis in Biological Matrices

A method involving anion-exchange chromatography/tandem mass spectrometry has been developed for the separation and simultaneous quantitation of myo-inositol and different naturally occurring phosphorylated inositol compounds, including D-myo-Inositol-2,3,4,5-tetraphosphate. This method is pivotal for evaluating the distribution of these compounds in cells, plants, and their role in nutrition, cellular processes, and diseases (Liu et al., 2009).

properties

Product Name

D-myo-Inositol-2,3,4,5-tetraphosphate (ammonium salt)

Molecular Formula

C6H12O18P4 · 4NH4

Molecular Weight

568.2

InChI

InChI=1S/C6H16O18P4.4H3N/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);4*1H3/t1-,2-,3?,4?,5?,6?;;;;/m0..../s1

InChI Key

KRZTUVJTLXCHGE-CZKBEOFPSA-N

SMILES

O[C@H]1[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H]1OP([O-])(O)=O.[NH4+].[NH4+].[NH4+].[NH4+]

synonyms

Ins(2,3,4,5)-P4 (ammonium salt); 2,3,4,5-IP4 (ammonium salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol-2,3,4,5-tetraphosphate (ammonium salt)
Reactant of Route 2
D-myo-Inositol-2,3,4,5-tetraphosphate (ammonium salt)
Reactant of Route 3
D-myo-Inositol-2,3,4,5-tetraphosphate (ammonium salt)
Reactant of Route 4
D-myo-Inositol-2,3,4,5-tetraphosphate (ammonium salt)
Reactant of Route 5
D-myo-Inositol-2,3,4,5-tetraphosphate (ammonium salt)
Reactant of Route 6
D-myo-Inositol-2,3,4,5-tetraphosphate (ammonium salt)

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